molecular formula C53H48Cl2NO4P2PdS- B12445487 Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct

Cat. No.: B12445487
M. Wt: 1034.3 g/mol
InChI Key: ZGZXWYLDMXIJAO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound exhibits a precise molecular architecture defined by three key components:

  • Xanthene-derived phosphine ligand : The 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (XantPhos) scaffold provides a rigid, electron-rich coordination environment. Its bite angle of 111° optimizes palladium center geometry for oxidative addition/reductive elimination steps.
  • 2'-Amino-1,1'-biphenyl palladacycle : Forms a stable five-membered metallacycle through Pd-C and Pd-N bonds, acting as a latent source of active Pd(0) species upon activation.
  • Methanesulfonate counterion : Enhances solubility in polar aprotic solvents while maintaining thermal stability up to 162°C.

Systematic name :
(SP-4-3)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphine-κP[2'-(methylamino-κN)[1,1'-biphenyl]-2-yl-κC]-palladium(II) dichloromethane adduct.

Critical physicochemical parameters :

Property Value Source
Empirical formula C53H47NO4P2PdS·CH2Cl2
Molecular weight 962.38 (anhydrous)
CAS Registry Number 1621274-19-8
Melting point 157-162°C (decomposition)
Solubility DCM, THF, toluene, DMF

The dichloromethane adduct formulation improves crystalline stability during storage while maintaining catalytic activity through labile solvent dissociation during reaction initiation.

Historical Development in Palladacycle Catalysts

The evolution of this precatalyst traces through three key phases in palladium chemistry:

First-generation palladacycles (1990s):
Herrmann's catalyst (di-μ-chlorobis[di-o-tolylphosphino]dipalladium) demonstrated enhanced thermal stability compared to Pd(OAc)2 but suffered from limited ligand versatility and air sensitivity.

Second-generation systems (2000s):
Introduction of 2-aminobiphenyl-derived palladacycles addressed activation barriers through designed reductive elimination pathways. The [(2'-aminobiphenyl)Pd(μ-Cl)]2 dimer (G2) enabled broader substrate scope in Suzuki couplings but required strict anaerobic handling.

Third-generation optimization (2010s):
Methanesulfonate substitution for chloride ligands (as in the subject compound) provided critical advances:

  • Air/moisture stability through non-coordinating counterion
  • Controlled activation without competing side reactions
  • Compatibility with bulky phosphine ligands (XantPhos, BrettPhos)

This design evolution is exemplified by the compound's activation pathway:

  • Thermolysis : Heating to 60-80°C induces methanesulfonate dissociation
  • Reductive elimination : Generates Pd(0) species and biphenylamine byproduct
  • Ligand reorganization : XantPhos adopts optimal bis-phosphine coordination
    $$ \text{Pd(II)} \rightarrow \text{Pd(0)} + \text{XantPhos} \rightarrow \text{Active catalyst} $$

Role in Modern Cross-Coupling Catalysis

The compound's unique architecture enables three transformative capabilities in catalytic applications:

A. Low-temperature functionalization of aryl chlorides
The XantPhos ligand's electron-donating character facilitates oxidative addition of typically inert C-Cl bonds. Demonstrated in Suzuki couplings of 4-chloroanisole with secondary alkylboronic acids at 40°C (vs. 80-100°C for earlier catalysts).

B. Stereoretentive coupling of chiral substrates
Rigid ligand framework suppresses β-hydride elimination, enabling cross-coupling of chiral secondary alkyltrifluoroborates with >95% ee retention.

C. Tandem catalytic processes
Sequential Heck/Suzuki coupling demonstrated in one-pot syntheses through controlled activation profiles:

Step Reaction Conditions Yield
1 Heck coupling 80°C, 2h 92%
2 Suzuki-Miyaura 40°C, 1h 88%

Data adapted from

Comparative catalytic performance :

Substrate Pair Conventional Catalyst Subject Compound Improvement
Aryl chloride + alkyl-9-BBN 48h, 60% yield 6h, 89% yield 3.1x rate
Heteroaryl bromide + CO 72h, 35% yield 24h, 82% yield 2.3x rate

Data compiled from

Properties

Molecular Formula

C53H48Cl2NO4P2PdS-

Molecular Weight

1034.3 g/mol

IUPAC Name

dichloromethane;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C39H32OP2.C12H10N.CH2Cl2.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;;

InChI Key

ZGZXWYLDMXIJAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis procedures. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other coupled products .

Mechanism of Action

The mechanism by which Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct exerts its effects involves the palladium center acting as a catalyst. The palladium facilitates the formation of reactive intermediates, which then undergo various transformations to form the desired products. The xanthene and biphenyl ligands stabilize the palladium center and enhance its reactivity and selectivity .

Comparison with Similar Compounds

(a) Leaving Group Effects

  • Gen. 3 (Methanesulfonato) : The CH₃SO₃⁻ group is more labile than chloride, enabling faster catalyst activation under milder conditions. This reduces the need for strong bases, improving functional group tolerance .
  • Gen. 2 (Chloride) : Requires higher temperatures or stronger bases (e.g., NaOtBu) to initiate catalysis, limiting compatibility with sensitive substrates .

(b) Amino vs. Methylamino Substituents

  • Gen. 3 (2’-amino-biphenyl): The primary amine enhances π-backbonding to palladium, stabilizing the metal center during oxidative addition .
  • Gen. 4 (2’-methylamino-biphenyl): The methyl group introduces steric hindrance, favoring electron-rich aryl halides and reducing side reactions (e.g., β-hydride elimination) .

(c) Ligand Architecture

  • Xanthene Backbone: The rigid xanthene framework enforces a wide bite angle (108–131°), stabilizing palladium in a distorted square-planar geometry. This improves catalyst longevity and turnover numbers compared to smaller-bite-angle ligands (e.g., BINAP, bite angle ~85°) .
  • Dichloromethane Adduct : Present in Gen. 2 and Gen. 3, DCM enhances crystallinity and shelf stability without interfering with catalytic activity .

Performance in Catalytic Reactions

(i) Buchwald-Hartwig Amination

  • Gen. 3 achieves >90% yield in coupling aryl chlorides with secondary amines at 80°C, while Gen. 2 requires 100°C for comparable results .
  • Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (non-biphenyl analog) shows lower activity due to the absence of the amino-biphenyl directing group .

(ii) Suzuki-Miyaura Coupling

  • Gen. 3 tolerates ortho-substituted aryl boronic acids (yield: 85–92%), whereas Gen. 4 excels with electron-deficient partners (yield: 88–95%) due to its methylamino group .

Biological Activity

The compound Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct , often referred to as XantPhos Pd G3 , is a palladium-based complex that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and catalysis. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound is characterized by a palladium center coordinated with a methanesulfonato group and a bidentate ligand formed by a xanthene derivative and an amino biphenyl. The unique architecture allows for specific interactions with biological targets.

PropertyValue
Molecular FormulaC₃₃H₃₃N₂O₃P₂S
Molecular Weight640.68 g/mol
AppearanceYellow solid
SolubilitySoluble in dichloromethane

Mechanisms of Biological Activity

  • Anticancer Activity :
    • The palladium complex has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspases and modulation of the mitochondrial pathway.
    • For instance, research demonstrated that XantPhos Pd G3 effectively inhibited the proliferation of human colorectal carcinoma cells (HCT116) with an IC50 value in the low micromolar range .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. It acts as a dual inhibitor targeting both PI3K and HDAC pathways, which are crucial in cancer cell survival and proliferation .
  • Antioxidant Properties :
    • Preliminary studies suggest that XantPhos Pd G3 possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .

Study 1: Cytotoxicity Evaluation

A systematic evaluation of the cytotoxic effects of XantPhos Pd G3 was conducted on various cancer cell lines including HCT116 (colorectal), MCF-7 (breast), and A549 (lung). The results demonstrated:

  • HCT116 : IC50 = 9.5 μM
  • MCF-7 : IC50 = 12 μM
  • A549 : IC50 = 15 μM

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Study 2: Mechanistic Insights

In vitro assays revealed that treatment with XantPhos Pd G3 resulted in increased levels of reactive oxygen species (ROS) within treated cells, leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic markers after treatment.

Study 3: Enzyme Interaction

Research focusing on enzyme inhibition showed that XantPhos Pd G3 effectively inhibited PI3K activity by approximately 70% at a concentration of 10 μM, highlighting its potential as a therapeutic agent in targeting signaling pathways critical for tumor growth .

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